
1-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)pyridin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)pyridin-1-ium iodide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthoquinone moiety linked to a pyridinium ion. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Vorbereitungsmethoden
The synthesis of 1-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)pyridin-1-ium iodide typically involves the reaction of 1,4-naphthoquinone with pyridine derivatives under specific conditions. One common method includes the alkylation of 1,4-naphthoquinone with pyridine in the presence of an iodide source . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone.
Substitution: The pyridinium ion can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)pyridin-1-ium iodide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)pyridin-1-ium iodide involves its interaction with cellular components. The naphthoquinone moiety can generate reactive oxygen species (ROS), leading to oxidative stress and cell damage. This property is exploited in its antibacterial and anticancer activities, where the compound induces apoptosis through ROS-mediated pathways . The pyridinium ion enhances the compound’s solubility and facilitates its cellular uptake.
Vergleich Mit ähnlichen Verbindungen
1-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)pyridin-1-ium iodide can be compared with other naphthoquinone derivatives and pyridinium compounds:
1,4-Naphthoquinone: Shares the quinone moiety but lacks the pyridinium ion, resulting in different solubility and biological properties.
Pyridinium Chloride: Contains the pyridinium ion but lacks the naphthoquinone moiety, leading to different chemical reactivity and applications.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological activities.
Eigenschaften
CAS-Nummer |
194276-73-8 |
|---|---|
Molekularformel |
C15H10INO2 |
Molekulargewicht |
363.15 g/mol |
IUPAC-Name |
2-pyridin-1-ium-1-ylnaphthalene-1,4-dione;iodide |
InChI |
InChI=1S/C15H10NO2.HI/c17-14-10-13(16-8-4-1-5-9-16)15(18)12-7-3-2-6-11(12)14;/h1-10H;1H/q+1;/p-1 |
InChI-Schlüssel |
YURYCRBHDGRPKM-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=[N+](C=C1)C2=CC(=O)C3=CC=CC=C3C2=O.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]-](/img/structure/B12555820.png)
![4-(2,2-Dimethylpropyl)-2-[(trimethylsilyl)oxy]quinoline](/img/structure/B12555822.png)
![4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol](/img/structure/B12555829.png)
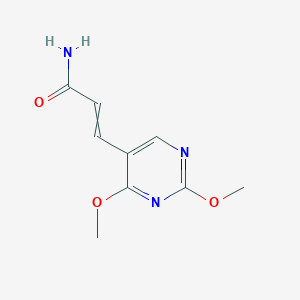
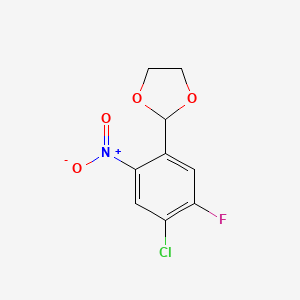
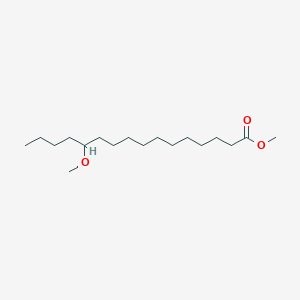
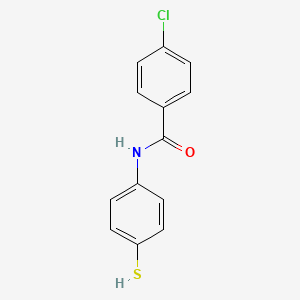
![4-[(2-Chloroquinazolin-4-yl)amino]benzoic acid](/img/structure/B12555861.png)

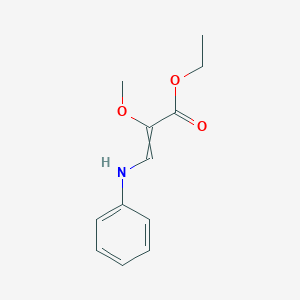
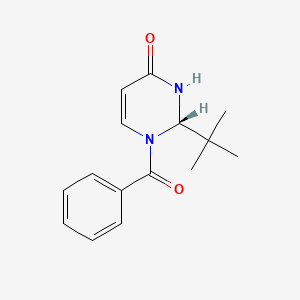
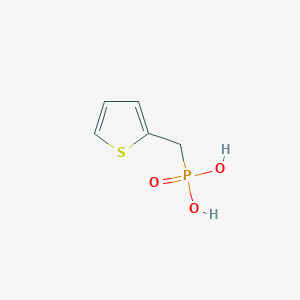
![4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-propylpyrimidine](/img/structure/B12555907.png)
![3-[4-(Hydrazinylidenemethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B12555909.png)
